![molecular formula C21H18FN5OS B2479051 N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide CAS No. 897613-02-4](/img/structure/B2479051.png)
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity
A study by Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives with antiproliferative activities. These derivatives, related to N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide, exhibited inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structure Analysis and Synthesis
Sallam et al. (2021) conducted a study focusing on the synthesis, structure analysis, and theoretical calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research contributes to the understanding of similar heterocyclic compounds like this compound (Sallam et al., 2021).
Anti-Asthmatic Activities
Kuwahara et al. (1997) investigated omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, which have structural similarities to this compound, and their anti-asthmatic activities. They found certain compounds with potent anti-asthmatic activity, which might have implications for similar compounds (Kuwahara et al., 1997).
Antiviral Activity
Shamroukh and Ali (2008) researched the anti-HAV (Hepatitis A Virus) activity of triazolo[4,3-b]pyridazine derivatives, closely related to the compound of interest. They found that some of these derivatives exhibited promising antiviral activity against HAV (Shamroukh & Ali, 2008).
Anxiolytic Activity in Rodents and Primates
Atack et al. (2006) studied TPA023, a triazolopyridazine compound similar to this compound, which showed anxiolytic-like activity in both rodents and primates without causing sedation. This indicates the potential of related compounds in treating anxiety disorders (Atack et al., 2006).
Modification for Anticancer Effects
Wang et al. (2015) investigated the modification of a structurally similar compound to enhance its anticancer effects and reduce toxicity. Their findings suggest potential pathways for modifying this compound to enhance its therapeutic value (Wang et al., 2015).
Mécanisme D'action
Target of Action
The compound, also known as AB00677731-01, N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide, or N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide, is a derivative of [1,2,4]triazolo[4,3-b]pyridazine Similar compounds have been found to inhibit c-met/vegfr-2 kinases , which play crucial roles in cell growth, survival, and angiogenesis.
Mode of Action
It is likely that it interacts with its targets (potentially c-met/vegfr-2 kinases) to inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially exerting an anti-cancer effect.
Biochemical Pathways
For instance, the inhibition of c-Met can disrupt the HGF/c-Met signaling pathway, which is often overactive in various types of cancer .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Based on its potential targets, it may lead to a decrease in cell proliferation and angiogenesis, potentially exerting an anti-cancer effect .
Propriétés
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZGRXEELGWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.